molecular formula C4H4N2Se B14446350 3-Ethenyl-1,2,5-selenadiazole CAS No. 73314-65-5

3-Ethenyl-1,2,5-selenadiazole

Cat. No.: B14446350
CAS No.: 73314-65-5
M. Wt: 159.06 g/mol
InChI Key: OVQSDOPQOKCGSF-UHFFFAOYSA-N
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Description

3-Ethenyl-1,2,5-selenadiazole is a heterocyclic compound containing selenium, nitrogen, and carbon atoms.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-1,2,5-selenadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like selenium dioxide.

    Reduction: Reduction reactions can be carried out using hydrazine hydrate.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted selenadiazole derivatives, which have been found to exhibit significant biological and chemical properties .

Mechanism of Action

The mechanism by which 3-Ethenyl-1,2,5-selenadiazole exerts its effects involves its interaction with molecular targets such as serum albumin. This interaction enhances the cellular uptake and anticancer activity of the compound. The binding to serum albumin facilitates the transport of the compound across cell membranes, increasing its bioavailability and efficacy .

Properties

CAS No.

73314-65-5

Molecular Formula

C4H4N2Se

Molecular Weight

159.06 g/mol

IUPAC Name

3-ethenyl-1,2,5-selenadiazole

InChI

InChI=1S/C4H4N2Se/c1-2-4-3-5-7-6-4/h2-3H,1H2

InChI Key

OVQSDOPQOKCGSF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=N[Se]N=C1

Origin of Product

United States

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